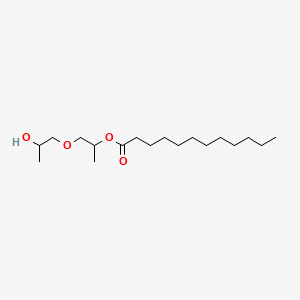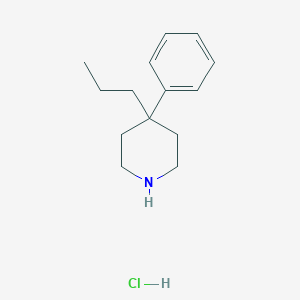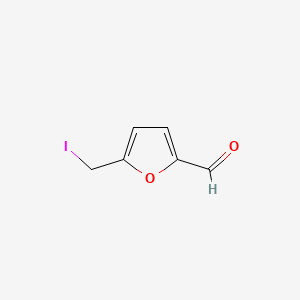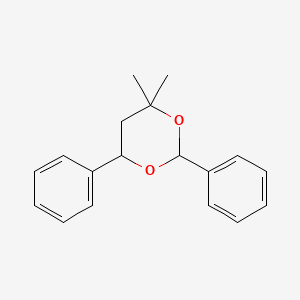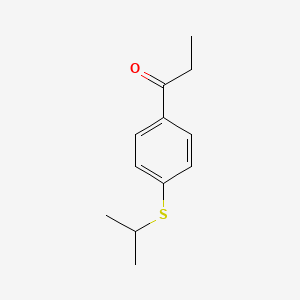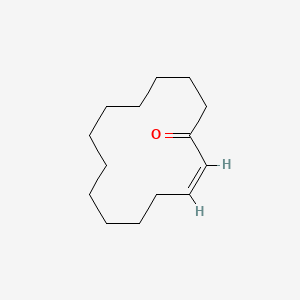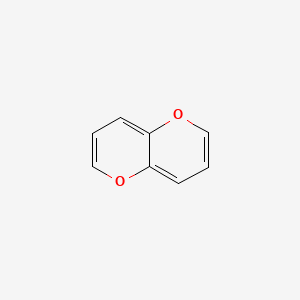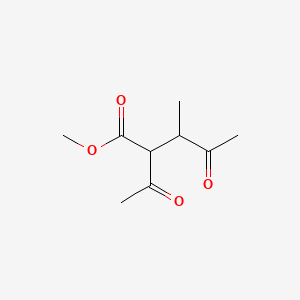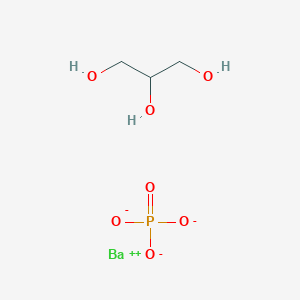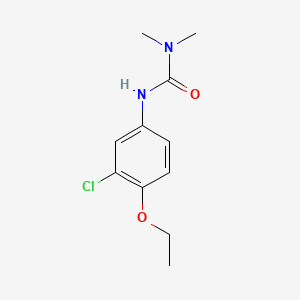
8-Butylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butylquinoline is a chemical compound belonging to the quinoline family, characterized by a butyl group attached to the eighth position of the quinoline ring. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach includes the use of α,β-unsaturated aldehydes, which undergo cyclization to form the quinoline core .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Butylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents such as zinc dust and acetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Alkyl halides, Lewis acids.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Butylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Butylquinoline involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms, thereby exerting its effects . The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes essential for microbial survival .
Comparison with Similar Compounds
8-(sec-Butyl)quinoline: Similar structure but with a sec-butyl group instead of a butyl group.
8-Isobutylquinoline: Contains an isobutyl group, differing in the branching of the alkyl chain.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position, leading to different chemical properties and applications.
Uniqueness: 8-Butylquinoline is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84682-14-4 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
8-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-7-4-8-12-9-5-10-14-13(11)12/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
YDSONSCALKQCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)


